molecular formula C14H27N3O2 B1506789 (S,S)-3,4-trans-(N-Boc)-diaminopyrrolidine CAS No. 267228-02-4

(S,S)-3,4-trans-(N-Boc)-diaminopyrrolidine

Cat. No. B1506789
CAS RN: 267228-02-4
M. Wt: 269.38 g/mol
InChI Key: QCVLUKDDEIBADM-UWVGGRQHSA-N
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Description

(S,S)-3,4-trans-(N-Boc)-diaminopyrrolidine is a chiral diamine that has gained significant attention in recent years due to its potential applications in the field of organic synthesis and drug development. This compound is a versatile building block for the synthesis of various biologically active molecules, including drugs, pharmaceuticals, and natural products.

Mechanism of Action

The mechanism of action of (S,S)-3,4-trans-(N-Boc)-diaminopyrrolidine is not well understood. However, it is believed to act as a chiral auxiliary in various organic reactions, facilitating the formation of chiral products. Additionally, this compound has been shown to exhibit antitumor and antiviral activities, although the exact mechanism of action for these activities is not clear.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. For example, it has been shown to exhibit antitumor and antiviral activities, as mentioned earlier. Additionally, this compound has been shown to have a positive effect on the enantioselectivity of various organic reactions, making it a valuable chiral auxiliary in organic synthesis.

Advantages and Limitations for Lab Experiments

(S,S)-3,4-trans-(N-Boc)-diaminopyrrolidine has several advantages and limitations for lab experiments. One of the advantages is its ability to act as a chiral auxiliary in various organic reactions, facilitating the formation of chiral products. Additionally, this compound is a versatile building block for the synthesis of various biologically active molecules. However, one of the limitations of this compound is its high cost, which can limit its use in large-scale synthesis.

Future Directions

There are several future directions for the study of (S,S)-3,4-trans-(N-Boc)-diaminopyrrolidine. One direction is the development of new synthetic methods for the preparation of this compound, which could reduce its cost and increase its availability. Another direction is the exploration of its potential applications in drug development, particularly in the treatment of cancer and viral infections. Additionally, further studies are needed to understand the mechanism of action of this compound and its effects on biochemical and physiological processes.

Scientific Research Applications

(S,S)-3,4-trans-(N-Boc)-diaminopyrrolidine has been extensively studied for its potential applications in organic synthesis and drug development. It has been used as a chiral building block for the synthesis of various biologically active molecules, including natural products, pharmaceuticals, and drugs. For example, this compound has been used as a key intermediate for the synthesis of the antitumor agent (-)-englerin A, which has shown promising results in preclinical studies. Additionally, this compound has been used as a starting material for the synthesis of the antiviral drug Remdesivir, which has been approved by the FDA for the treatment of COVID-19.

properties

IUPAC Name

N-[(3S,4S)-4-(2,2-dimethylpropanoylamino)pyrrolidin-3-yl]-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3O2/c1-13(2,3)11(18)16-9-7-15-8-10(9)17-12(19)14(4,5)6/h9-10,15H,7-8H2,1-6H3,(H,16,18)(H,17,19)/t9-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCVLUKDDEIBADM-UWVGGRQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1CNCC1NC(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)N[C@H]1CNC[C@@H]1NC(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30719310
Record name N,N'-[(3S,4S)-Pyrrolidine-3,4-diyl]bis(2,2-dimethylpropanamide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30719310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

267228-02-4
Record name N,N'-[(3S,4S)-Pyrrolidine-3,4-diyl]bis(2,2-dimethylpropanamide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30719310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S,S)-3,4-trans-(N-Boc)-diaminopyrrolidine
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(S,S)-3,4-trans-(N-Boc)-diaminopyrrolidine
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(S,S)-3,4-trans-(N-Boc)-diaminopyrrolidine
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(S,S)-3,4-trans-(N-Boc)-diaminopyrrolidine
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(S,S)-3,4-trans-(N-Boc)-diaminopyrrolidine
Reactant of Route 6
(S,S)-3,4-trans-(N-Boc)-diaminopyrrolidine

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